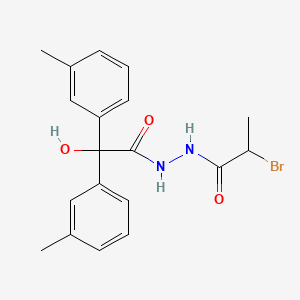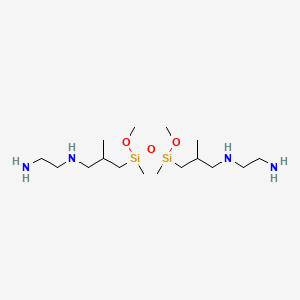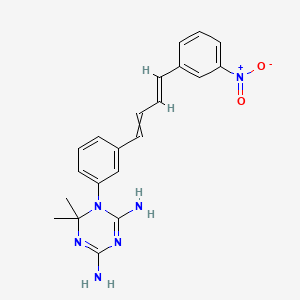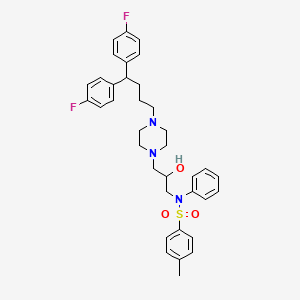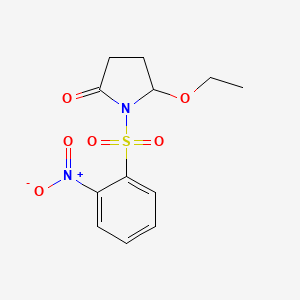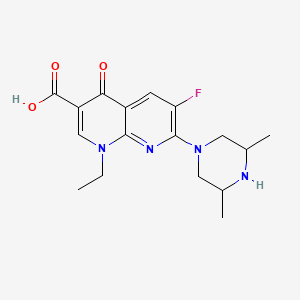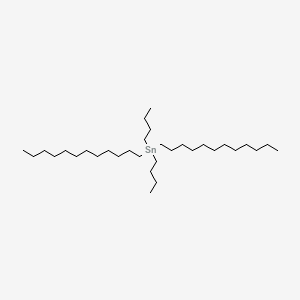
Dibutyldilauryltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyldilauryltin is an organotin compound with the molecular formula C32H68Sn. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two butyl groups and two lauryl groups attached to a tin atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyldilauryltin can be synthesized through the non-hydrolytic sol-gel process. This method involves the condensation reaction of methacryloxypropyl trimethoxysilane and diphenylsilanediol. The reaction is typically carried out in the presence of condensation promoters such as triethylamine, titanium isopropoxide, titanium chloride, and this compound itself . The synthesis can also be performed under controlled hydrolytic conditions using an ethanol/acetic acid mixture .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar condensation processes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyldilauryltin undergoes various chemical reactions, including:
Condensation Reactions: It acts as a condensation promoter in the synthesis of nanostructured molecular units.
Substitution Reactions: The butyl and lauryl groups can be substituted under specific conditions.
Common Reagents and Conditions
Condensation Reactions: Triethylamine, titanium isopropoxide, titanium chloride, and ethanol/acetic acid mixture.
Substitution Reactions: Specific reagents and conditions depend on the desired substitution product.
Major Products Formed
The major products formed from these reactions include nanostructured molecular units and various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Dibutyldilauryltin has a wide range of applications in scientific research:
Chemistry: It is used as a condensation promoter in the synthesis of hybrid organic/inorganic materials.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism by which dibutyldilauryltin exerts its effects involves its role as a condensation promoter. It facilitates the condensation reactions by interacting with the reactants and promoting the formation of nanostructured molecular units. The molecular targets and pathways involved in these reactions are primarily related to the interaction of the tin atom with the reactants.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin Dilaurate
- Dioctyltin Dilaurate
- Tributyltin Chloride
Comparison
Dibutyldilauryltin is unique due to its specific combination of butyl and lauryl groups attached to the tin atom. This structure provides it with distinct properties that make it suitable for specific applications, such as its role as a condensation promoter in the synthesis of nanostructured materials .
In comparison, other similar compounds like dibutyltin dilaurate and dioctyltin dilaurate have different alkyl groups attached to the tin atom, which can result in variations in their reactivity and applications. Tributyltin chloride, on the other hand, has three butyl groups and a chloride atom, making it more suitable for different types of reactions and applications.
Propiedades
Número CAS |
35147-35-4 |
|---|---|
Fórmula molecular |
C32H68Sn |
Peso molecular |
571.6 g/mol |
Nombre IUPAC |
dibutyl(didodecyl)stannane |
InChI |
InChI=1S/2C12H25.2C4H9.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-3-4-2;/h2*1,3-12H2,2H3;2*1,3-4H2,2H3; |
Clave InChI |
KXLNRTHAZOEDNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Sn](CCCC)(CCCC)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



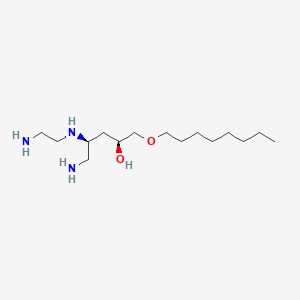
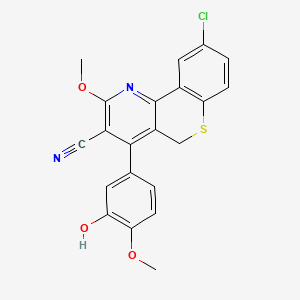

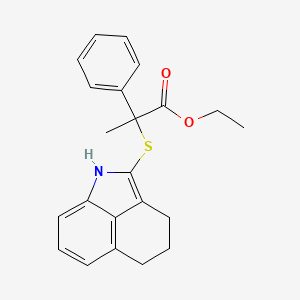
![3-(5-Amino-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12701736.png)
